molecular formula C13H22F3NO5 B6330362 H-L-Pro-obg tfa CAS No. 1330286-57-1

H-L-Pro-obg tfa

Cat. No.: B6330362
CAS No.: 1330286-57-1
M. Wt: 329.31 g/mol
InChI Key: FXZGZLRJEAQVIE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Pro-obg tfa: is a chemical compound with the molecular formula C13H22F3NO5 . . This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-L-Pro-obg tfa typically involves the protection of the amino group of L-proline using a suitable protecting group, followed by esterification with 2-butoxyethanolThe reaction conditions often require the use of trifluoroacetic acid as a reagent .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: H-L-Pro-obg tfa undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

H-L-Pro-obg tfa has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-L-Pro-obg tfa involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the proline moiety, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: H-L-Pro-obg tfa is unique due to its specific combination of the proline moiety and the trifluoroacetate group, which provides distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other specialized applications .

Properties

IUPAC Name

2-butoxyethyl (2S)-pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.C2HF3O2/c1-2-3-7-14-8-9-15-11(13)10-5-4-6-12-10;3-2(4,5)1(6)7/h10,12H,2-9H2,1H3;(H,6,7)/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGZLRJEAQVIE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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